![molecular formula C6H3BrClN3 B2861995 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1433822-19-5](/img/structure/B2861995.png)

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

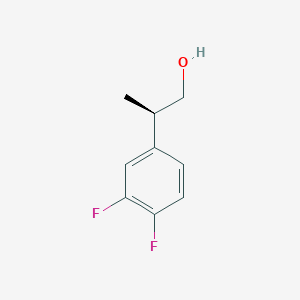

“8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C6H3BrClN3. It has a molecular weight of 232.47 . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as “8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine”, can be achieved through the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers can be used for this purpose, including NaOCl, Pb(OAc)4, MnO2, and more environmentally friendly options like PIFA (PhI(OCOCF3)2) and I2/KI .Molecular Structure Analysis

The InChI code for “8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine” is 1S/C6H3BrClN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a solid at room temperature . It has a molecular weight of 232.47 . The compound should be stored in a dry environment at 2-8°C .Scientific Research Applications

Synthesis Methodology

Microwave-Mediated, Catalyst-Free Synthesis: This compound is synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . The process involves a tandem reaction with enaminonitriles and benzohydrazides, leading to the formation of the triazolo[1,5-a]pyridine compounds in good-to-excellent yields . This method demonstrates broad substrate scope and good functional group tolerance, which is crucial for pharmaceutical applications.

Medicinal Chemistry

Biological Activity: The triazolo[1,5-a]pyridine moiety is found in many medicinal and biologically active compounds . It exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These inhibitors are significant in the treatment of various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Pharmacological Potentials

Drug Development: Triazole derivatives, including the 8-Bromo-6-chloro variant, are central to the development of drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties . These compounds are capable of binding with a variety of enzymes and receptors, showcasing their versatility in biological systems.

Sustainable Chemistry

Eco-Friendly Synthesis: The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine under microwave conditions represents a move towards more sustainable and environmentally friendly chemical practices . The methodology avoids the use of harmful catalysts and additives, making it a greener alternative for producing such compounds.

Material Sciences

Applications in Material Science: Beyond its medicinal applications, this compound also has various applications in material sciences . The details of these applications are not specified in the available literature, but the mention suggests potential uses in the development of new materials or coatings with unique properties.

Therapeutic Targets

FABP Inhibitors: Fatty acid-binding proteins (FABPs) isoforms, such as FABP4 and FABP5, are recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes . Compounds like 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine could be used to develop inhibitors for these proteins, offering new avenues for treatment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to inhibit various enzymes like janus kinases (jak1 and jak2), phd-1, and rorγt .

Biochemical Pathways

Based on the known targets of similar compounds, it may affect pathways related to inflammation, immune response, and cell proliferation .

Pharmacokinetics

It’s suggested that it has high gastrointestinal absorption and is bbb permeant , which could impact its bioavailability.

Result of Action

Similar compounds have shown antiproliferative activities against various cancer cells .

Action Environment

It’s suggested that it should be stored in an inert atmosphere at 2-8°c for optimal stability .

properties

IUPAC Name |

8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-1-4(8)2-11-6(5)9-3-10-11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRLWEMGEPBWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=NN2C=C1Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2861914.png)

![3-(Prop-2-enoylamino)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B2861918.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)

![Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2861922.png)

![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)

![N-(4-fluorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2861926.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861928.png)

![N-[(4-chlorophenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carboxamide](/img/structure/B2861933.png)

![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2861935.png)